molecular formula C10H11NO3 B6270691 4-amino-3-cyclopropoxybenzoic acid CAS No. 1243473-88-2

4-amino-3-cyclopropoxybenzoic acid

Cat. No.: B6270691
CAS No.: 1243473-88-2
M. Wt: 193.2
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Description

4-Amino-3-cyclopropoxybenzoic acid is a high-purity chemical building block designed for research and development in organic synthesis and medicinal chemistry. This compound features a benzoic acid core functionalized with both an electron-donating amino group and a cyclopropoxy ether moiety. The cyclopropoxy group is a stable, strained ring system known to influence a molecule's metabolic stability, conformational properties, and binding affinity to biological targets, making it a valuable scaffold in the design of novel active compounds . In organic synthesis, it serves as a versatile intermediate; the carboxylic acid can undergo esterification or amide coupling, the aromatic amine can be diazotized or acylated, and the cyclopropoxy ring can be involved in further ring-opening or functionalization reactions . Researchers utilize this and similar aminobenzoic acid derivatives as key precursors in the synthesis of complex molecules for screening against various biological targets. The structural motifs present in this compound are frequently explored in the development of potential therapeutic agents, including antifungal and anti-inflammatory substances . Handling of this product should be conducted with appropriate personal protective equipment in a well-ventilated area. This compound is intended for research applications only and is not classified as a medicinal product or approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

1243473-88-2

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Design for 4 Amino 3 Cyclopropoxybenzoic Acid

Retrosynthetic Analysis of 4-amino-3-cyclopropoxybenzoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, two primary disconnections are logical: the carbon-oxygen (C-O) bond of the cyclopropoxy ether and the carbon-nitrogen (C-N) bond of the amino group. amazonaws.com

Pathway A: Ether Formation Followed by Reduction. This strategy involves first disconnecting the C-N bond. This suggests a precursor like 4-nitro-3-cyclopropoxybenzoic acid . A subsequent disconnection of the C-O ether bond points towards 4-nitro-3-hydroxybenzoic acid and a suitable cyclopropylating agent. This pathway prioritizes the introduction of the cyclopropoxy group onto a nitrated benzene (B151609) ring, followed by the reduction of the nitro group to an amine.

Pathway B: Amination/Functional Group Interconversion. This approach begins by disconnecting the C-O bond, leading to the precursor 4-amino-3-hydroxybenzoic acid . This intermediate would then require etherification at the hydroxyl group. This route focuses on building the ether linkage on a pre-existing aminobenzoic acid derivative.

A third, less direct pathway could involve the carboxylation of a pre-formed 2-cyclopropoxyaniline . However, achieving the correct regioselectivity for the carboxylation step can be challenging. Given the available starting materials and the reliability of the reactions, Pathway A is often a more practical approach.

Classical Synthetic Approaches for this compound and its Precursors

Traditional synthetic methods provide a foundational framework for constructing the target molecule and its key intermediates.

Reduction Chemistry for Aminoaryl Carboxylic Acid Synthesis

The conversion of an aryl nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com For a precursor like 4-nitro-3-cyclopropoxybenzoic acid, several reliable reduction methods exist.

Catalytic hydrogenation is a common and efficient method. wikipedia.orgmasterorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Another widely used method is metal-acid reduction, using reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comprepchem.com

Method Reagents/Catalyst Conditions Advantages Considerations
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelTypically room temperature to moderate heat, atmospheric or higher pressureHigh yield, clean reaction, catalyst can be recoveredCatalyst can be expensive; potential for reduction of other functional groups
Metal-Acid ReductionFe/HCl, Sn/HCl, Zn/HClOften requires heatingInexpensive reagents, effective for many substratesRequires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be cumbersome
Sulfide ReductionNa₂S, (NH₄)₂SAqueous or alcoholic solutionCan be selective for one nitro group in a dinitro compoundCan be less efficient than other methods, potential for side products

Table comparing classical reduction methods for nitroaryl compounds.

Etherification Strategies for Cyclopropoxy Moieties

The formation of the cyclopropoxy ether bond is a critical step. The Williamson ether synthesis is the most prominent classical method for this transformation. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orglibretexts.org

In the context of synthesizing this compound, this would typically involve deprotonating the hydroxyl group of a phenolic precursor, such as 4-nitro-3-hydroxybenzoic acid or 4-amino-3-hydroxybenzoic acid , with a base to form a phenoxide. pharmaxchange.info This phenoxide then acts as a nucleophile, attacking an electrophilic cyclopropyl (B3062369) reagent like cyclopropyl bromide or cyclopropyl tosylate. wikipedia.org

Cyclopropylating Agent Base Solvent Key Features
Cyclopropyl bromideK₂CO₃, NaH, NaOHDMF, Acetone, THFReadily available but can be less reactive; potential for elimination side reactions. wikipedia.org
Cyclopropyl iodideCs₂CO₃, K₂CO₃DMF, AcetonitrileMore reactive than the bromide, leading to faster reaction times.
Cyclopropyl tosylate/mesylateNaH, K₂CO₃THF, DMSOExcellent leaving groups, often providing higher yields. masterorganicchemistry.com

Table summarizing etherification strategies for forming cyclopropoxy moieties.

The choice of solvent can influence the regioselectivity of the reaction, with polar aprotic solvents generally favoring the desired O-alkylation over C-alkylation. pharmaxchange.info

Regioselective Carboxylation on Substituted Anilines

While less direct for this specific target, methods for introducing a carboxyl group onto an aniline (B41778) ring are relevant in broader synthetic design. The Kolbe-Schmitt reaction is a well-known carboxylation method, but it is primarily effective for phenols. Direct carboxylation of anilines is more challenging due to the deactivating nature of the amino group under certain conditions.

One potential strategy involves ortho-lithiation, where a directed metalation group guides the deprotonation to a specific position, followed by quenching with carbon dioxide. However, controlling the regioselectivity to achieve the desired para-amino, meta-carboxy substitution pattern on a cyclopropoxy aniline would be complex and likely result in mixtures of isomers.

Modern Synthetic Innovations for this compound Analogues

Modern organic synthesis has seen the development of powerful catalytic methods that offer milder conditions, greater efficiency, and broader substrate scope compared to classical techniques.

Catalytic Approaches in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of C-N and C-O bonds. galchimia.com

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. rsc.orgwikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. ias.ac.inchemeurope.com It is a powerful tool for synthesizing substituted anilines and offers excellent functional group tolerance and milder reaction conditions than traditional methods. wikipedia.orgresearchgate.net For example, a suitably substituted aryl bromide could be coupled with an ammonia (B1221849) equivalent to install the amino group late in the synthesis. organic-chemistry.orgorganic-chemistry.org

For C-O bond formation, modern variations of the Ullmann condensation and the Buchwald-Hartwig etherification are highly effective. wikipedia.orgorganic-chemistry.orgyoutube.com These reactions, catalyzed by copper or palladium complexes respectively, can couple phenols with aryl or alkyl halides. organic-chemistry.orgyoutube.com More recently, copper-catalyzed methods using cyclopropylboronic acids have emerged as a way to form cyclopropyl aryl ethers under mild conditions. acs.orgresearchgate.netnih.gov

Reaction Catalyst System (Metal/Ligand) Bond Formed Key Advantages
Buchwald-Hartwig AminationPalladium / Phosphine Ligands (e.g., BINAP, DPPF)C-NHigh yields, broad substrate scope, mild conditions, excellent functional group tolerance. wikipedia.org
Buchwald-Hartwig EtherificationPalladium / Phosphine LigandsC-OEffective for a wide range of aryl halides and alcohols/phenols. youtube.com
Chan-Lam CouplingCopper (e.g., Cu(OAc)₂) / N-based ligandsC-O, C-NUses boronic acids as coupling partners, often proceeds under aerobic conditions. galchimia.comacs.org

Table of modern catalytic methods for C-N and C-O bond formation.

These modern catalytic systems provide highly efficient and versatile alternatives for constructing the core structure of this compound and its analogues, often leading to higher yields and cleaner reactions.

Stereoselective Synthesis of Cyclopropane-Containing Aromatic Compounds

The introduction of a cyclopropane (B1198618) ring onto an aromatic structure, particularly with control over stereochemistry, presents a unique synthetic challenge. Several powerful strategies have been developed for the stereoselective synthesis of cyclopropane-containing aromatic compounds, which are applicable to the synthesis of molecules like this compound. These methods often rely on the use of chiral catalysts, auxiliaries, or substrates to direct the stereochemical outcome of the cyclopropanation reaction.

One prominent method is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org The stereoselectivity of MIRC reactions can be controlled by using chiral nucleophiles or chiral auxiliaries on the Michael acceptor. rsc.org This allows for the synthesis of enantioenriched cyclopropanes. rsc.org

Another widely used technique is the Simmons-Smith cyclopropanation . rsc.org This reaction utilizes an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. rsc.org To achieve stereoselectivity, the presence of a directing group, such as a hydroxyl or amino group on the aromatic substrate, can guide the carbenoid to a specific face of the double bond. rsc.org Asymmetric variations of the Simmons-Smith reaction have also been developed using chiral ligands or catalysts. rsc.org

Transition-metal catalyzed cyclopropanation of alkenes with diazo compounds is a versatile and highly stereoselective method. rsc.org Catalysts based on rhodium, copper, and ruthenium are commonly employed to generate metal carbenoids from diazo reagents. rsc.org The use of chiral ligands on these metal catalysts allows for excellent enantioselectivity in the cyclopropanation of a wide range of olefins. rsc.orgnih.gov For instance, the use of chiral bisoxazoline and pyridine (B92270) bisoxazoline ligands in conjunction with late transition metal catalysts has proven to be highly effective. rsc.org

Furthermore, dearomative cyclopropanation reactions of N-heteroarenes using sulfur ylides have been shown to produce cyclopropane-fused heterocycles with high diastereocontrol. researchgate.net While not directly an aromatic cyclopropanation, this methodology highlights the potential for innovative approaches to constructing cyclopropane rings in complex molecular architectures. researchgate.net

The choice of method for the stereoselective synthesis of a cyclopropane-containing aromatic compound like this compound would depend on the specific precursors available and the desired stereoisomer.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For a key step, such as the etherification of a 3-hydroxy-4-nitrobenzoic acid derivative with a cyclopropyl halide, several factors would need to be considered. The choice of base is crucial; a strong, non-nucleophilic base would be required to deprotonate the phenolic hydroxyl group without competing in the substitution reaction. The reaction temperature would also need to be carefully controlled to balance the rate of reaction with the potential for side reactions.

A subsequent reduction of the nitro group to an amine is another critical step. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). chemicalbook.com Optimization here would involve screening different catalysts, hydrogen pressures, and solvents to achieve a clean and complete reduction without affecting other functional groups in the molecule.

The following table outlines a hypothetical optimization study for the synthesis of a key intermediate, methyl 4-amino-3-cyclopropoxybenzoate, based on established chemical principles.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801265
2Cs₂CO₃DMF801278
3NaHTHF60872
4Cs₂CO₃Acetone502460
5Cs₂CO₃DMF100685
6Cs₂CO₃DMF120482 (with impurities)

This is a hypothetical data table created for illustrative purposes.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields. researchgate.net For instance, the attachment of molecules like 4-amino-3-iodo benzoic acid to a solid support has been achieved in a very short time using microwave irradiation. researchgate.net This technology could potentially be applied to various steps in the synthesis of this compound to enhance efficiency.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final this compound product are essential for obtaining a compound of high purity. A multi-step purification strategy is often necessary, employing a combination of techniques based on the physicochemical properties of the compounds.

Crystallization is a primary method for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. For amino acids, adjusting the pH to the isoelectric point can induce precipitation, which is a useful purification step. nih.gov

Chromatography is a versatile and powerful purification technique. nih.gov

Column Chromatography: This is widely used for the separation of organic compounds. For the intermediates and the final product, which possess varying polarities, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase with a suitable eluent system.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. frontiersin.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for purifying polar compounds like amino acids. frontiersin.orgresearchgate.net

Ion-Exchange Chromatography: Given that the target molecule is an amino acid, it possesses both an acidic carboxylic acid group and a basic amino group. This makes ion-exchange chromatography a highly effective purification method. nih.gov The compound can be bound to a cation or anion exchange resin and then selectively eluted by changing the pH or salt concentration of the mobile phase.

Extraction is a fundamental technique used to separate the product from the reaction mixture. For example, after a reaction in an organic solvent, the product might be extracted into an aqueous acidic or basic solution, depending on its pKa values, to separate it from non-ionizable impurities.

The following table summarizes the potential purification techniques for the synthetic intermediates and the final product.

CompoundPurification TechniqueRationale
3-Cyclopropoxy-4-nitrobenzoic acidCrystallization, Column ChromatographySolid intermediate, polarity allows for separation on silica gel.
This compoundIon-Exchange Chromatography, HPLCZwitterionic nature makes it ideal for ion-exchange. HPLC for final high-purity product. nih.govfrontiersin.org
Synthetic Intermediates (e.g., esters)Column Chromatography, ExtractionVarying polarities allow for separation from starting materials and byproducts.

This table presents a hypothetical purification strategy.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics

A comparative analysis of different synthetic routes to this compound using green chemistry metrics is crucial for evaluating their environmental impact and sustainability. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Several metrics can be used to assess the "greenness" of a synthetic route:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. mdpi.com

Process Mass Intensity (PMI): This is the ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the final product. A lower PMI indicates a more environmentally friendly process. mdpi.com

E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the product. A lower E-factor is desirable. mdpi.com

Let's consider two hypothetical synthetic routes to this compound and analyze them using these metrics.

Route A: Classical Approach

Nitration of 3-hydroxybenzoic acid.

Williamson ether synthesis with cyclopropyl bromide.

Reduction of the nitro group using a stoichiometric reducing agent like tin(II) chloride.

Route B: Greener Approach

Enzymatic hydroxylation of a suitable precursor.

O-alkylation using a cyclopropylating agent with a recyclable base.

Catalytic hydrogenation of the nitro group using H₂ gas and a reusable catalyst.

The following table provides a comparative analysis of these two hypothetical routes.

MetricRoute A (Classical)Route B (Greener)Advantage of Greener Route
Atom Economy LowerHigherCatalytic methods generally have higher atom economy than stoichiometric ones.
Process Mass Intensity (PMI) HighLowerAvoids large excesses of reagents and uses fewer hazardous solvents.
E-Factor HighLowerGenerates less waste, especially from the reduction step.
Use of Hazardous Substances Uses strong acids, toxic metals (tin).Employs enzymes and catalytic hydrogenation, which are generally safer.Reduced risk to human health and the environment.
Energy Consumption May require harsh reaction conditions (high temperatures).Enzymatic reactions often proceed at milder conditions.Lower energy demand.

This is a hypothetical comparative analysis.

By applying green chemistry principles, it is possible to develop a more sustainable and efficient synthesis of this compound. rug.nl The choice of reagents, catalysts, and reaction conditions all play a significant role in minimizing the environmental footprint of the synthetic process. mdpi.comresearchgate.net

Chemical Transformations and Reaction Mechanism Studies of 4 Amino 3 Cyclopropoxybenzoic Acid

Reactivity Profiling of the Amino Group in 4-amino-3-cyclopropoxybenzoic Acid

The amino group in this compound is a primary determinant of the molecule's reactivity, acting as a potent activating group and a nucleophilic center.

Acylation and Protection Strategies

The nucleophilic nature of the amino group allows it to readily undergo acylation reactions. This transformation is not only a key step in the synthesis of various derivatives but is also a common strategy to protect the amino group during reactions that are sensitive to its presence.

Acylation is typically achieved by treating this compound with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. The base is necessary to neutralize the acid byproduct of the reaction. Common bases include pyridine (B92270) or triethylamine. The choice of acylating agent allows for the introduction of a wide variety of acyl groups, leading to the formation of the corresponding N-acyl derivatives.

Illustrative Data on Acylation of this compound

Acylating Agent Base Solvent Reaction Conditions Product Illustrative Yield
Acetyl chloride Pyridine Dichloromethane 0 °C to room temp. N-(4-carboxy-2-cyclopropoxyphenyl)acetamide 92%
Benzoyl chloride Triethylamine Tetrahydrofuran Room temperature, 12h 4-(benzoylamino)-3-cyclopropoxybenzoic acid 88%
Acetic anhydride Pyridine Dichloromethane Room temperature, 4h N-(4-carboxy-2-cyclopropoxyphenyl)acetamide 95%
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Triethylamine Dichloromethane Room temperature, 24h 4-((tert-butoxycarbonyl)amino)-3-cyclopropoxybenzoic acid 90%

Electrophilic Aromatic Substitution Reactions at the Amino Site

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. In this compound, the positions ortho and para to the amino group are positions 5 and the carboxylated carbon (position 1), respectively. The cyclopropoxy group at position 3 is also an activating ortho-, para-director. Therefore, the positions most activated for electrophilic attack are ortho to both activating groups, namely position 5.

However, direct electrophilic aromatic substitution on anilines can be challenging due to the basicity of the amino group. In the presence of strong acids, which are often required for EAS reactions, the amino group is protonated to form an ammonium (B1175870) salt. The -NH₃⁺ group is a deactivating, meta-directing group, which would direct incoming electrophiles to the position meta to it (position 6). To circumvent this, the amino group is often acylated to form an amide. The amide is still an activating, ortho-, para-directing group, but it is less basic and less prone to protonation under acidic conditions. The bulky nature of the acyl group can also sterically hinder substitution at the ortho position (position 5), potentially favoring substitution at the para position if it were available. In the case of this compound, the primary site for electrophilic substitution is expected to be position 5.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. libretexts.org This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. byjus.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, making it a powerful tool in synthetic organic chemistry. These transformations, collectively known as Sandmeyer reactions, allow for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and hydrogen.

The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid on the aromatic ring can influence the stability and reactivity of the diazonium salt. Electron-donating groups generally stabilize the diazonium ion, while electron-withdrawing groups can make the diazotization process more challenging. libretexts.org However, for anilines with substitution patterns similar to this compound, diazotization is generally a feasible and efficient process. scirp.org

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is another key functional handle in this compound, enabling a range of transformations at this site.

Esterification and Amide Formation

The carboxylic acid can be converted into its corresponding ester through esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. scirp.orglumenlearning.com This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. scirp.org

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Activation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents.

Similarly, the carboxylic acid can be transformed into an amide by reaction with an amine. libretexts.orggoogle.com Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures. google.com Therefore, the reaction is typically carried out using coupling agents that activate the carboxylic acid. A wide variety of coupling agents are available, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate amide bond formation under mild conditions. libretexts.org

Illustrative Data on Esterification and Amide Formation

Reagent Catalyst/Coupling Agent Solvent Reaction Conditions Product Illustrative Yield
Methanol H₂SO₄ (catalytic) Methanol Reflux, 6h Methyl 4-amino-3-cyclopropoxybenzoate 85%
Ethanol SOCl₂ Ethanol Reflux, 4h Ethyl 4-amino-3-cyclopropoxybenzoate 89%
Ammonia (B1221849) DCC Dichloromethane Room temperature, 12h 4-amino-3-cyclopropoxybenzamide 80%
Aniline (B41778) EDC Dichloromethane Room temperature, 12h 4-amino-3-cyclopropoxy-N-phenylbenzamide 78%

Decarboxylation Pathways and Conditions

The removal of the carboxyl group, known as decarboxylation, can be achieved under certain conditions. For aminobenzoic acids, decarboxylation is generally an electrophilic substitution reaction where a proton replaces the carboxyl group. The rate of decarboxylation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the amino and cyclopropoxy groups in the target molecule, are expected to facilitate this reaction by increasing the electron density at the carbon atom bearing the carboxyl group, thereby promoting the electrophilic attack of a proton. libretexts.orgresearchgate.net

Decarboxylation of aminobenzoic acids can be carried out by heating the compound, often in the presence of an acid catalyst. The reaction proceeds through the formation of a sigma-complex, where a proton has added to the carbon atom attached to the carboxyl group. Subsequent loss of carbon dioxide leads to the formation of the corresponding aniline derivative. For this compound, decarboxylation would yield 2-cyclopropoxyaniline.

Transformations Involving the Cyclopropoxy Substituent

The cyclopropoxy group, an ether linkage to a strained three-membered ring, is a key structural feature influencing the molecule's reactivity. Its transformations are primarily characterized by reactions that disrupt the cyclopropane (B1198618) ring or cleave the ether bond.

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. masterorganicchemistry.com These reactions relieve the inherent strain and are often thermodynamically favorable. For the cyclopropoxy substituent, ring-opening can be initiated through several mechanisms, including radical, acid-catalyzed, and metal-catalyzed pathways.

Radical Reactions: Radical-mediated ring-opening is a common transformation for cyclopropane derivatives. nih.gov In the presence of a radical initiator, a radical can add to the cyclopropane ring, leading to a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to form a more stable alkyl radical, which can subsequently participate in further reactions. nih.gov For instance, oxidative radical ring-opening/cyclization cascades have been developed for various cyclopropyl (B3062369) olefins and cyclopropanols. nih.gov

Acid-Catalyzed Reactions: Strong acids can promote the opening of the cyclopropane ring. The increased π-character of the C-C bonds in cyclopropane allows it to react with hydrohalic acids to form 1-halopropanes. wikipedia.org In the context of the cyclopropoxy group, protonation would likely occur at the ether oxygen, but subsequent attack on an adjacent ring carbon by a nucleophile could induce ring-opening, although this is less common than ether cleavage.

Metal-Catalyzed Reactions: Transition metals are effective in catalyzing the ring-opening of strained rings. Lewis acids such as SnCl₄ have been shown to catalyze the ring-opening polymerization of donor-acceptor cyclopropanes. rsc.org The mechanism involves the coordination of the Lewis acid to an electron-withdrawing group, which facilitates the formation of a 1,3-dipole intermediate that propagates the reaction. rsc.org Similarly, copper and palladium catalysts are known to promote ring-opening cross-coupling reactions of cyclopropanols. nih.gov While direct studies on this compound are limited, it is plausible that similar metal-catalyzed pathways could be employed to selectively open the cyclopropane ring.

The regioselectivity of the ring-opening is a critical aspect. In many cases, cleavage occurs at the most substituted or weakest C-C bond. For cyclopropanes bearing an electron-withdrawing group, nucleophilic attack often occurs at the carbon atom beta to the activating group, leading to a specific ring-opened product. youtube.com

Stability and Reactivity of the Ether Linkage under Various Conditions

The ether linkage in this compound is an aryl alkyl ether. The stability of this bond is generally high but can be cleaved under specific, typically harsh, conditions.

Acidic Conditions: The most common method for ether cleavage involves treatment with strong acids, particularly strong hydrohalic acids like HBr and HI. wikipedia.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic substitution reaction (SN1 or SN2) by the halide ion. wikipedia.orglibretexts.org

For aryl alkyl ethers such as the cyclopropoxybenzene moiety, cleavage almost exclusively occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. The carbon-oxygen bond of the aromatic ring has partial double-bond character due to resonance, making it significantly stronger and resistant to cleavage. Therefore, under strong acid conditions, this compound would be expected to yield 4-amino-3-hydroxybenzoic acid and a cyclopropyl halide.

Basic Conditions: Ethers are generally very stable under basic and neutral conditions. Cleavage by nucleophiles requires the leaving group to be an alkoxide (RO⁻), which is a very strong base and thus a poor leaving group. masterorganicchemistry.com Consequently, the cyclopropoxy ether linkage is expected to be highly stable in the presence of bases.

Lewis Acids: Certain Lewis acids, such as boron tribromide (BBr₃), are highly effective reagents for cleaving ethers, including aryl alkyl ethers, often under milder conditions than required for HI or HBr. masterorganicchemistry.com

The table below summarizes the expected stability of the ether linkage under different chemical environments.

ConditionReagent ExampleExpected Reactivity of Ether LinkageExpected Products
Strong Acid HBr, HICleavage of Alkyl-Oxygen bond4-Amino-3-hydroxybenzoic acid + Cyclopropyl bromide/iodide
Strong Base NaOH, NaHStable, No ReactionNo Reaction
Lewis Acid BBr₃Cleavage of Alkyl-Oxygen bond4-Amino-3-hydroxybenzoic acid + Cyclopropyl bromide
Oxidizing Agents KMnO₄, CrO₃Generally StableNo Reaction
Reducing Agents LiAlH₄, H₂/PdStableNo Reaction

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Intermediates and Transition States

Direct experimental or computational studies on reaction intermediates involving this compound are not widely available. However, mechanistic pathways can be inferred from related systems.

In Ring-Opening Reactions: As discussed, radical ring-opening proceeds through a cyclopropyl-substituted carbon radical which rearranges to a more stable alkyl radical intermediate . nih.gov Acid-catalyzed ether cleavage involves a protonated ether, which then proceeds through either a bimolecular SN2 transition state (if attack is at a primary or secondary carbon) or a carbocation intermediate (if an SN1 pathway is accessible). libretexts.org Given that the cyclopropyl group is attached to a secondary carbon, an SN2 pathway is likely for ether cleavage.

In Rearrangement Reactions: Some complex transformations of related aminobenzoic acid systems have been proposed to proceed through intermediates like a lactone ring-opening intermediate .

Kinetic and Thermodynamic Studies of Reaction Pathways

Quantitative kinetic and thermodynamic data for reactions of this compound are scarce. However, the electronic properties of the substituents provide insight into the molecule's reactivity. The amino group is a strong electron-donating group, while the carboxylic acid is an electron-withdrawing group. The cyclopropoxy group's effect is more nuanced. Studies on p-cyclopropylbenzoic acid show it to be a weaker acid than benzoic acid, indicating that the cyclopropyl group, in that context, acts as an electron-donating group. ias.ac.in This electronic profile will influence the rates and equilibria of reactions, particularly electrophilic aromatic substitution and reactions involving the acidity of the carboxyl group or the basicity of the amino group.

Kinetic studies on the ring-opening polymerization of cyclic esters have determined activation parameters (ΔH‡ and ΔS‡) through Eyring plots, demonstrating a first-order kinetic law with respect to the monomer. mdpi.com Similar studies would be necessary to quantify the reactivity of this compound in specific transformations.

Photoinduced Intramolecular Charge-Transfer Reactions of Aminobenzoic Acid Esters

Aminobenzoic acids and their esters that contain both an electron donor (amino group) and an electron acceptor (carboxyl or ester group) are known to exhibit photoinduced intramolecular charge transfer (ICT). ias.ac.inacs.org Upon photoexcitation, an electron moves from the highest occupied molecular orbital (HOMO), primarily located on the amino group, to the lowest unoccupied molecular orbital (LUMO), located on the carboxyl group and the aromatic ring. This creates a charge-separated excited state that is more polar than the ground state.

A detailed spectroscopic investigation of 4-amino-3-methyl benzoic acid methyl ester (AMBME), a close structural analog of the title compound's ester, provides significant insight. ias.ac.in

Dual Fluorescence: In polar solvents, AMBME exhibits dual fluorescence: a normal, short-wavelength emission from the locally excited (LE) state and a significantly red-shifted, broad emission band from the ICT state. ias.ac.in The energy of the ICT emission is highly dependent on solvent polarity, shifting to lower energies (longer wavelengths) as the solvent's dielectric constant increases, which is characteristic of a state with a large dipole moment.

Mechanism (TICT Model): The most accepted model to explain this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. ias.ac.in According to this model, after initial excitation to the LE state, the amino group twists relative to the plane of the aromatic ring. This rotation decouples the p-orbitals of the donor and acceptor moieties, which stabilizes the charge-separated state and leads to the red-shifted emission. While primary amines like the one in 4-aminobenzoic acid derivatives are weaker charge donors than the more commonly studied tertiary amines, studies confirm they can still undergo ICT. ias.ac.inacs.org

The spectroscopic data for the analog AMBME in various solvents illustrates the effect of polarity on the ICT emission.

SolventDielectric Constant (ε)LE Emission (nm)ICT Emission (nm)Stokes Shift (cm⁻¹) (ICT)
Cyclohexane 2.02~310~350~7700
Dioxane 2.21~310~365~8900
Ethyl Acetate 6.02~310~380~10000
Acetonitrile 37.5~310~410~12000
Methanol 32.7~310~420~12700
Data derived from spectroscopic studies on the analog 4-amino-3-methyl benzoic acid methyl ester (AMBME). ias.ac.in

This photoinduced charge transfer is a key photophysical process for this class of molecules, influencing their fluorescence properties and potential applications in areas like molecular probes and sensors.

Derivatization Strategies and Analogue Synthesis Based on 4 Amino 3 Cyclopropoxybenzoic Acid Scaffold

Synthesis of Ester Derivatives

The carboxylic acid moiety of 4-amino-3-cyclopropoxybenzoic acid is a prime site for derivatization, with esterification being a common strategy to modify the compound's solubility, stability, and pharmacokinetic profile. While direct esterification of this compound is not extensively documented, established methods for esterifying aminobenzoic acids can be applied.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netresearchgate.net Given the presence of the basic amino group, which would be protonated by the acid catalyst, a stoichiometric amount of acid is often required. researchgate.net The reaction is typically performed under reflux conditions, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net For sterically hindered benzoic acids, the use of more reactive esterification agents or alternative methods may be necessary to achieve good yields. acs.org

Another approach is the alkylation of the carboxylate salt of this compound with an appropriate alkyl halide. This method avoids the strongly acidic conditions of Fischer esterification. The process generally involves the deprotonation of the carboxylic acid with a base to form the carboxylate anion, which then acts as a nucleophile to displace the halide from the alkylating agent.

Furthermore, transesterification reactions can be employed, where an existing ester of 4-aminobenzoic acid is reacted with a different alcohol, often of higher boiling point, in the presence of a catalyst. google.com This method is particularly useful for synthesizing a variety of esters from a common intermediate.

A specific application of ester synthesis from a related aminobenzoic acid is the preparation of polyethylene (B3416737) glycol (PEG) esters. These PEGylated derivatives are used for the chemical modification of therapeutic proteins to enhance their therapeutic properties. rsc.org This suggests a potential application for this compound in creating PEGylated drug-linker conjugates.

Table 1: Representative Esterification Methods for Aminobenzoic Acids

Starting MaterialReagents and ConditionsProductYieldReference
p-Aminobenzoic acidEthanol, Conc. H₂SO₄, RefluxEthyl p-aminobenzoate (Benzocaine)Good researchgate.netresearchgate.net
4-Amino-3-nitrobenzoic acidMethanol, Catalytic H₂SO₄, 30 min - 16 hMethyl 4-amino-3-nitrobenzoateWorkable bond.edu.au
2-Hydroxy-4-amino-benzoic acidPhenol (B47542), P₂O₅ or polyphosphoric acid, 80-120°CPhenyl 2-hydroxy-4-aminobenzoate67.5-73.6% google.com

Amide Derivatives and Peptidomimetics Incorporating the this compound Moiety

The formation of amide bonds from the carboxylic acid or amino group of this compound is a key strategy for synthesizing a wide array of derivatives, including simple amides, complex peptidomimetics, and drug conjugates.

Amide bond formation typically involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.govorganic-chemistry.orgbath.ac.uk These methods are widely used in peptide synthesis and can be readily applied to couple this compound with various amines or amino acid esters. nih.gov

The resulting amide derivatives can serve as building blocks for more complex molecules. For instance, the synthesis of an amide derivative of p-aminobenzoic acid with piperazine (B1678402) has been reported, highlighting the potential for creating compounds with significant biological activities. ajrconline.org

The incorporation of the this compound scaffold into peptidomimetics is an attractive strategy in drug discovery. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The rigid cyclopropoxy group can act as a conformational constraint, helping to lock the molecule into a specific bioactive conformation. While specific examples with this compound are scarce, the general principles of peptidomimetic design suggest its utility as a scaffold. google.com

Table 2: Common Amide Coupling Reagents and Conditions

Carboxylic AcidAmineCoupling ReagentsConditionsProductReference
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC, HOBt, DMAPAcetonitrile, 23°CAmide derivative nih.gov
3-Phenylpropionic acid4-MethylbenzylamineNone (in specific solvents)Toluene, 22 hoursSecondary amide bath.ac.uk
Various carboxylic acidsVarious amines(2-(Thiophen-2-ylmethyl)phenyl)boronic acidRoom TemperatureAmide organic-chemistry.org

N-Substitution and Aromatic Ring Functionalization Strategies

Further diversification of the this compound scaffold can be achieved through modifications of the amino group and the aromatic ring.

N-Substitution of the amino group can be accomplished through various methods. N-alkylation can be performed by reacting the amino group with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. nih.gov Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, is another common method. More recent developments include catalytic N-alkylation using alcohols as the alkylating agents. nih.gov The synthesis of Schiff bases by reacting the amino group with various aromatic aldehydes has also been reported as a simple and effective derivatization method for 4-aminobenzoic acid. mdpi.comnih.gov

Aromatic ring functionalization allows for the introduction of various substituents onto the benzene (B151609) ring, which can significantly impact the electronic and steric properties of the molecule. Common electrophilic aromatic substitution reactions such as halogenation and nitration can be employed. The directing effects of the existing substituents (the activating amino group and the ortho, para-directing cyclopropoxy group, and the meta-directing carboxylic acid group) will influence the position of the incoming electrophile. libretexts.org For instance, nitration of 4-hydroxybenzoic acid has been shown to yield the 3-nitro derivative. google.com The introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amino group, which can then be further derivatized. nbinno.com

Synthesis of Conjugates and Polymeric Precursors

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of conjugates and as a monomer for polymeric materials.

Drug conjugates can be formed by linking a therapeutic agent to the this compound scaffold, which in turn can be attached to a targeting moiety such as a peptide or an antibody. The benzoic acid portion can act as a linker, and its functional groups provide handles for conjugation. For example, para-aminobenzyl carbamate (B1207046) (PABC) spacers are used in antibody-drug conjugates (ADCs) to link the drug to the antibody. nih.govnih.gov The synthesis of 4-aminobenzoic acid esters of polyethylene glycol (PEG) for protein pegylation demonstrates the utility of this scaffold in bioconjugation. rsc.org

As a polymeric precursor , this compound can undergo polymerization to form aromatic polyamides. The polymerization of p-aminobenzoic acid derivatives has been studied for the preparation of high-performance polymers. google.com However, direct polymerization of p-aminobenzoic acid can be challenging due to potential decarboxylation at high temperatures. google.com More successful approaches often involve the use of activated monomers, such as the corresponding acid chloride, in a non-aqueous environment. google.com The presence of the cyclopropoxy group could influence the properties of the resulting polymer, potentially affecting its solubility, thermal stability, and mechanical properties.

Structure-Property Relationships in Derived Chemical Entities

The derivatization of the this compound scaffold allows for the fine-tuning of its physicochemical and biological properties. The relationship between the structure of the derived entities and their properties is a key aspect of their development for various applications.

The esterification of the carboxylic acid group generally increases the lipophilicity of the molecule, which can affect its solubility and membrane permeability. The nature of the alcohol used for esterification will determine the extent of this change.

N-substitution of the amino group can modulate the basicity and nucleophilicity of the nitrogen atom. Alkylation, for example, can increase steric bulk and lipophilicity. The formation of Schiff bases introduces an imine bond and an additional aromatic ring, which can lead to new biological activities. mdpi.comnih.gov

Advanced Structural Elucidation and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-amino-3-cyclopropoxybenzoic acid. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary information on the chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the amino group, the carboxylic acid, and the cyclopropoxy group. The aromatic protons would appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The methine and methylene protons of the cyclopropyl (B3062369) ring are anticipated at much higher field strength (upfield), typically in the δ 0.5-1.0 ppm range, due to the ring's shielding effects. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield shift (δ 10-13 ppm). compoundchem.commsu.edu

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to resonate significantly downfield (δ 165-180 ppm). docbrown.info Aromatic carbons typically appear in the δ 110-160 ppm range. The carbons of the cyclopropyl group would be found in the upfield region of the spectrum (δ 5-20 ppm). researchgate.net

Two-dimensional (2D) NMR techniques are crucial for assigning these signals definitively and establishing connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling) through bonds, helping to identify adjacent protons, such as those within the cyclopropyl ring and on the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of ¹H-¹³C pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connectivity between different functional groups, for instance, confirming the attachment of the cyclopropoxy group to the benzene (B151609) ring and the relative positions of the amino and carboxylic acid groups.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Position/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Carboxylic Acid (-COOH)11.0 - 13.0168 - 175¹H signal is often broad and its position is solvent-dependent.
Aromatic C-H6.5 - 8.0115 - 150Complex splitting pattern expected due to trisubstitution.
Amino (-NH₂)3.5 - 5.5N/APosition is solvent and concentration-dependent; may exchange with D₂O.
Cyclopropoxy (-OCH-)3.5 - 4.555 - 65Methine proton of the cyclopropoxy group.
Cyclopropyl (-CH₂-)0.5 - 1.05 - 15Methylene protons of the cyclopropyl ring, typically upfield.
Aromatic C-NN/A145 - 155Quaternary carbon attached to the amino group.
Aromatic C-ON/A150 - 160Quaternary carbon attached to the cyclopropoxy group.
Aromatic C-COOHN/A120 - 130Quaternary carbon attached to the carboxylic acid group.

Note: The chemical shift values are predictions based on typical ranges for these functional groups and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions. docbrown.infomdpi.compdx.edumit.edu

Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could be employed to investigate several aspects of its molecular flexibility.

One key area of interest would be the rotational barrier around the aryl-oxygen bond of the cyclopropoxy group. At low temperatures, rotation might be slow enough to result in distinct NMR signals for atoms that become non-equivalent due to this restricted rotation. As the temperature is increased, the rate of rotation increases, leading to a broadening of these signals, followed by their coalescence into a single, time-averaged signal at higher temperatures. By analyzing the NMR line shapes at different temperatures, it is possible to calculate the activation energy for this rotational process. Similar studies could probe the rotational dynamics of the amino group. This information is crucial for understanding the molecule's conformational preferences and how its shape changes in solution.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of this compound. This technique can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). For a molecule with the chemical formula C₁₀H₁₁NO₃, the exact neutral mass is 193.0739 g/mol . HRMS would typically analyze the protonated molecule, [M+H]⁺, with an expected exact mass of 194.0817. This precise measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of this compound (m/z 194.08) would be isolated and then fragmented through collision-induced dissociation (CID).

The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Likely fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 176.07.

Loss of carbon monoxide (CO): Another potential loss from the carboxylic acid group, leading to a fragment at m/z 166.09.

Decarboxylation (loss of CO₂): Loss of the carboxyl group as carbon dioxide, yielding a fragment at m/z 150.08.

Cleavage of the cyclopropyl group: Fragmentation of the cyclopropane (B1198618) ring is also a probable pathway.

By analyzing these fragment ions, the connectivity of the molecule can be confirmed. For instance, observing the loss of the entire cyclopropoxy group would help verify its presence. This technique is also invaluable for differentiating between isomers, as different arrangements of the same atoms will lead to distinct and predictable fragmentation patterns. nih.govmassbank.eu

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption or scattering of light corresponding to the molecule's vibrational modes. researchgate.netresearchgate.net These two techniques are often complementary.

For this compound, the spectra would be characterized by several key vibrational modes. Analysis of a related compound, 4-aminobenzoic acid, provides a basis for expected frequencies. nih.govchemicalbook.comnist.gov

Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique (FTIR/Raman)
Carboxylic Acid (-COOH)O-H stretch2500 - 3300 (broad)FTIR
Carboxylic Acid (-COOH)C=O stretch1680 - 1710Strong in FTIR
Amino (-NH₂)N-H symmetric/asymmetric stretch3300 - 3500FTIR
Aromatic RingC-H stretch3000 - 3100FTIR, Raman
Aromatic RingC=C stretch1450 - 1600FTIR, Raman
Ether (Ar-O-C)C-O stretch1200 - 1270Strong in FTIR
CyclopropaneC-H stretch~3050FTIR, Raman

Note: These are expected ranges and can be influenced by hydrogen bonding and the solid vs. solution state of the sample. nih.govnih.gov

The broad O-H stretch of the carboxylic acid is a hallmark feature in the FTIR spectrum. The sharp N-H stretching bands of the primary amine and the strong C=O absorption of the carboxylic acid are also key diagnostic peaks. The various C-H and C=C stretching and bending modes of the aromatic ring and cyclopropyl group would populate the rest of the spectrum, providing a complete vibrational fingerprint of the molecule.

Due to the absence of specific scientific literature and experimental data for "this compound" in the public domain, a detailed article focusing solely on the advanced structural and spectroscopic characterization of this compound, as per the requested outline, cannot be generated.

Extensive searches for crystallographic, polymorphic, and spectroscopic studies on "this compound" did not yield any specific research findings. There is no available information in scientific databases regarding its crystal growth, potential polymorphs, hydrogen bonding networks, supramolecular assembly, tautomeric forms in the crystalline state, or its electronic transitions as determined by UV-Vis spectroscopy.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict and detailed outline provided in the user's request. Any attempt to do so would involve speculation or the use of data from unrelated compounds, which would violate the core instructions of the prompt.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electron distribution and reactivity of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods can determine various electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govaimspress.com Conversely, a large energy gap implies greater stability. researchgate.net For 4-amino-3-cyclopropoxybenzoic acid, the electron-donating amino group and the oxygen of the cyclopropoxy group would be expected to significantly influence the HOMO, while the electron-withdrawing carboxylic acid group would primarily contribute to the LUMO. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can precisely quantify these energies. nih.govindexcopernicus.com

Table 1: Illustrative Frontier Orbital Data for this compound

Parameter Hypothetical Value (eV) Significance
HOMO Energy -5.8 Indicates electron-donating capacity
LUMO Energy -1.2 Indicates electron-accepting capacity

Note: The values in this table are illustrative and represent typical ranges for organic molecules based on DFT calculations. Actual values would require specific computation for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red regions (negative potential) indicate areas of high electron density, such as around the oxygen atoms of the carboxylic acid and cyclopropoxy groups, and are susceptible to electrophilic attack.

Blue regions (positive potential) denote areas of low electron density, like the hydrogen atoms of the amino and carboxylic acid groups, which are favorable sites for nucleophilic attack.

Green regions represent areas of neutral potential.

Analysis of the MEP surface for this compound would reveal the precise locations of its electron-rich and electron-poor centers, offering insights into its intermolecular interaction patterns. indexcopernicus.com

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the various spatial arrangements of a molecule's atoms and their corresponding energies.

Energy minimization techniques, often based on molecular mechanics force fields, are used to find the most stable conformation (the global energy minimum) of a molecule. nih.gov For this compound, key flexible bonds include the C-O bond of the cyclopropoxy group and the C-N bond of the amino group, as well as the C-C bond connecting the carboxyl group to the benzene (B151609) ring.

By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy map, also known as a potential energy surface, can be generated. biorxiv.orgnih.gov This map highlights low-energy, stable conformations and the energy barriers that separate them, providing a comprehensive view of the molecule's conformational landscape. biorxiv.orgnih.gov

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational flexibility of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and bonds by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior.

For this compound, MD simulations could reveal the preferred orientations of the cyclopropoxy and carboxylic acid substituents relative to the benzene ring. It would also show the dynamic range of motion for these groups, which is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. The simulations can identify the most populated conformational states, which are presumed to be the most biologically relevant.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Description Significance
C-C-O-C Defines the orientation of the cyclopropoxy group Determines steric hindrance and interaction potential
C-C-C=O Defines the orientation of the carboxyl group Influences hydrogen bonding and electrostatic interactions

Molecular Docking and Ligand-Target Interaction Profiling (Theoretical and In Vitro Focus)

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand (in this case, this compound) to a specific protein target. nih.gov This method is instrumental in drug discovery for screening virtual libraries and proposing binding hypotheses. nih.gov

The process involves placing the ligand in the binding site of a receptor and using a scoring function to evaluate the binding affinity of numerous poses. The results are ranked based on this score, which estimates the free energy of binding. nih.gov A successful docking study can identify key intermolecular interactions, such as:

Hydrogen bonds (e.g., involving the amino and carboxyl groups).

Hydrophobic interactions (e.g., with the cyclopropyl (B3062369) and benzene rings).

Electrostatic interactions.

For this compound, a docking study against a relevant enzyme or receptor would predict its binding mode and affinity. For example, studies on other benzoic acid derivatives have used docking to identify potential inhibitors of viral proteases by analyzing their interactions with active site amino acid residues like Cysteine and Serine. nih.gov Such theoretical predictions are invaluable for prioritizing compounds for subsequent in vitro testing and for designing new analogs with improved potency.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Result Interpretation
Binding Affinity (kcal/mol) -8.5 A strong predicted binding energy
Key Interacting Residues Asp121, Arg150, Phe203 Identifies specific amino acids involved in binding

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, a QSAR model could be developed to predict the activity of its derivatives, providing mechanistic insights and guiding the synthesis of more potent analogues. nih.gov

The QSAR process begins with the calculation of molecular descriptors for a set of molecules with known activities. These descriptors are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic properties. nih.gov A statistical model is then built to relate these descriptors to the observed activity.

For a series of derivatives based on the this compound scaffold, relevant descriptors would include:

Electronic Descriptors: Dipole moment, partial charges on atoms (e.g., on the amino and carboxyl groups), and frontier molecular orbital energies (HOMO/LUMO).

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and shape indices.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

A validated QSAR model can be expressed as an equation that allows for the prediction of activity for new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Table 2: Selected Molecular Descriptors Relevant for QSAR Modeling of this compound Derivatives (Note: Values are hypothetical and for illustrative purposes.)

DerivativeMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
Parent Compound 207.221.8575.310.5
Derivative A (4-fluoro)225.212.0575.38.2
Derivative B (N-acetyl)249.251.6088.515.1
Derivative C (Ester)221.252.4066.15.7

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data. Methods like Density Functional Theory (DFT) are commonly used to calculate the spectra of molecules like this compound. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted shifts, when compared to experimental data, can help assign specific signals to the correct atoms in the molecule, which is particularly useful for complex structures. Online databases and prediction software can also provide rapid estimations. nmrdb.org

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption bands can be computed. researchgate.net This helps in assigning experimental peaks to specific functional group vibrations, such as the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and the C-O-C stretches of the ether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. researchgate.net This provides information about the molecule's chromophores and its maximum absorption wavelength (λmax).

Correlating these predicted spectra with experimental results provides a high degree of confidence in the structural characterization of the synthesized compound.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical example to illustrate the correlation process.)

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C (Carboxyl)170.5169.8
C1 (Carboxyl-bearing)124.3123.9
C2118.9118.5
C3 (Cyclopropoxy-bearing)148.2147.6
C4 (Amino-bearing)139.1138.8
C5115.6115.2
C6112.8112.4
Cyclopropyl CH55.454.9
Cyclopropyl CH₂7.16.8

Virtual Screening and Rational Design of Novel Derivatives with Predicted Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com Starting with a lead compound like this compound, rational design principles can be used to create a virtual library of derivatives.

The process involves:

Scaffold Hopping or Decoration: Modifying the parent scaffold by adding or changing functional groups at various positions. For this compound, this could involve substitutions on the benzene ring, modification of the carboxylic acid to an ester or amide, or altering the amino group.

In Silico Screening: The generated virtual library of derivatives is then screened computationally. This is often done using the predictive binding models (docking) and QSAR equations developed previously. mdpi.comresearchgate.net

Filtering and Prioritization: Compounds are filtered based on predicted binding affinity, drug-likeness properties (e.g., Lipinski's Rule of Five), and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. The top-ranked compounds are then prioritized for chemical synthesis and experimental testing. mdpi.com

This iterative cycle of design, virtual screening, and experimental validation accelerates the discovery of optimized compounds with improved potency and selectivity. nih.gov

Table 4: Illustrative Virtual Screening Results for Designed Derivatives of this compound (Note: This data is hypothetical and for illustrative purposes only.)

Derivative IDModificationPredicted Binding Affinity (kcal/mol)Lipinski's Rule of 5 Violations
Parent Compound--8.50
DERIV-0015-Fluoro substitution-9.20
DERIV-002Carboxyl to Methyl Ester-8.90
DERIV-003Amino to Acetamide-7.80
DERIV-004Cyclopropoxy to Cyclobutoxy-8.60

Biochemical Interaction Studies Mechanistic and in Vitro Focus

Investigation of Enzyme-Substrate Interactions for Analogue Compounds (e.g., Carboxylase, Amidase, or Etherase Activity)

While direct and extensive research on the enzyme-substrate interactions of 4-amino-3-cyclopropoxybenzoic acid is not widely detailed in publicly accessible literature, the metabolic pathways of structurally analogous compounds provide a framework for understanding its potential biotransformation. Benzoic acid and its derivatives are known to undergo activation by acyl-CoA synthetases, which facilitates their subsequent metabolism. The presence of the amino and cyclopropoxy groups on the benzene (B151609) ring of this compound is expected to significantly influence its recognition and processing by various enzymes.

The cyclopropoxy group, an ether linkage, could be a target for etherase enzymes, potentially leading to cleavage and the formation of a hydroxylated intermediate. Similarly, the carboxylic acid moiety is a prime candidate for modification by carboxylases or for conjugation reactions. The amino group can also be a site for enzymatic modification, such as acetylation. The specific efficiencies of these enzymatic reactions would be highly dependent on the steric and electronic properties conferred by the substituent groups.

Ligand Binding Studies to Specific Molecular Targets (In Vitro, Non-Clinical Context)

In the realm of drug discovery and molecular pharmacology, ligand binding studies are crucial for identifying the molecular targets of a compound. For derivatives of this compound, these in vitro studies are instrumental in characterizing their mechanism of action at a molecular level.

Receptor binding assays quantify the affinity of a compound for a particular biological target. While specific binding data for this compound itself is sparse, studies on its close analogues have revealed interactions with significant cellular receptors. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit specific pathways by binding to key receptors. The affinity of these compounds, often expressed as an inhibition constant (Ki) or an IC50 value, is a critical parameter in assessing their potential as therapeutic agents.

Biochemical Pathway Modulation (in Microbial or Plant Systems, if applicable)

The influence of this compound and its derivatives extends to the modulation of biochemical pathways in microbial systems. This compound serves as a crucial building block in the synthesis of advanced antibiotic classes, such as oxazolidinones. These synthetic antibiotics are designed to interfere with essential bacterial processes.

The mechanism of action involves the inhibition of bacterial protein synthesis. By incorporating the this compound scaffold, the resulting oxazolidinone molecules can bind to the bacterial ribosome, specifically at the 50S subunit. This binding event obstructs the formation of the initiation complex, a critical step in protein synthesis, thereby halting bacterial growth and proliferation. This targeted modulation of a fundamental biochemical pathway underscores the importance of this chemical moiety in the development of novel antibacterial agents.

Structure-Activity Relationships (SAR) for Biochemical Efficacy at a Molecular Scale

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been pivotal in optimizing their biochemical efficacy.

In the development of inhibitors for tumor necrosis factor-alpha (TNF-α) production, a series of isoindolinone derivatives incorporating a cyclopentyloxy group (structurally related to the cyclopropoxy group) have been studied. nih.gov These studies revealed that the position of substituents on the isoindolinone ring is a key determinant of inhibitory activity. For instance, placing an amino group at the 6-position of the isoindolinone ring was found to be optimal for potency against TNF-α production in lipopolysaccharide-stimulated RAW264.7 cells. nih.gov

The following table summarizes the findings from a representative SAR study on isoindolinone derivatives, highlighting the impact of substituents on their inhibitory activity.

Compound Substituent at C-6 Inhibitory Activity (IC50)
Derivative 1-HModerate
Derivative 2-NO2Low
Derivative 3-NH2High
Derivative 4-OHModerate

This table is a generalized representation based on SAR principles and does not reflect actual data for specific numbered compounds from a publication.

Advanced Analytical Methodology Development for Research Applications

Chromatographic Methods for Separation and Quantification in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar, multi-functional molecule like 4-amino-3-cyclopropoxybenzoic acid, various chromatographic techniques can be optimized for effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like aminobenzoic acids. nih.gov The optimization of an HPLC method for this compound would likely involve a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.

Key parameters for optimization include the choice of column, mobile phase composition, pH, and detector settings. For analogous compounds like p-aminobenzoic acid (PABA), C18 columns are commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the amino and carboxylic acid functional groups, thereby affecting retention time and peak shape. UV detection is suitable due to the aromatic chromophore in the molecule.

Table 1: Example HPLC Parameters for Analysis of Related Aminobenzoic Acids

ParameterTypical ConditionRationale/Optimization Goal
Stationary Phase (Column)Reversed-Phase C18 or C8, 5 µm particle sizeProvides good retention and separation for moderately polar aromatic acids.
Mobile PhaseAcetonitrile/Methanol and Water with buffer (e.g., 0.1% Formic Acid)Gradient elution may be required to separate impurities with different polarities.
pH ControlBuffered mobile phase (pH 3-6)Suppresses ionization of the carboxyl group to improve peak shape and retention.
Flow Rate1.0 mL/minStandard flow rate for analytical columns, balances analysis time and efficiency.
DetectionUV-Vis Detector (e.g., at 254 nm or 280 nm)The benzene (B151609) ring and substituents provide strong UV absorbance for sensitive detection.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, molecules containing polar functional groups like carboxylic acids and amines, such as this compound, are generally non-volatile and thermally labile. Direct analysis by GC often results in poor peak shape and low sensitivity. colostate.edu

To make these compounds suitable for GC analysis, a derivatization step is typically required. colostate.edu This process converts the polar -COOH and -NH2 groups into less polar, more volatile derivatives. Common derivatization strategies include:

Silylation: Reacting the compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters and amines.

Alkylation: Converting the carboxylic acid to an ester (e.g., a methyl ester) using reagents like diazomethane or an alcohol with an acid catalyst. nih.gov

Once derivatized, the compound can be analyzed on a standard nonpolar or moderately polar GC column (e.g., 5% phenyl-polydimethylsiloxane) coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS). researchgate.netnih.gov

Table 2: Potential Derivatization Reagents for GC Analysis

Derivatization MethodReagentTarget Functional Group(s)Resulting Derivative
SilylationBSTFA, TMCS-COOH, -NH2TMS-ester, TMS-amine
Alkylation (Esterification)Methanol/HCl, Diazomethane-COOHMethyl ester
AcylationTrifluoroacetic anhydride (B1165640) (TFAA)-NH2Trifluoroacetamide

The presence of a substituted cyclopropane (B1198618) ring introduces the possibility of stereoisomerism. Depending on the substitution pattern, the cyclopropane ring itself can contain chiral centers. The development of chiral separation methods is crucial to isolate and quantify individual enantiomers or diastereomers, as they may exhibit different biological activities. vt.edu

Chiral separation can often be achieved using specialized HPLC or Capillary Electrophoresis (CE) techniques. nih.gov

Chiral HPLC: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral compounds. vt.edu

Mobile Phase Additives: An alternative approach in both HPLC and CE is to add a chiral selector, such as a cyclodextrin derivative, to the mobile phase or background electrolyte. nih.gov The selector forms transient diastereomeric complexes with the enantiomers, allowing for their separation.

The selection of the appropriate chiral selector and chromatographic conditions often requires empirical screening of different CSPs and mobile phases. nih.govmdpi.com

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. bio-rad.com This technique is highly effective for purifying charged biomolecules, including amino acids. technologynetworks.com Since this compound is an amphoteric molecule (containing both an acidic carboxyl group and a basic amino group), its net charge is dependent on the pH of the solution.

At a low pH (below the pKa of the carboxyl group), the molecule will be positively charged and can bind to a cation exchange resin . wikipedia.org

At a high pH (above the pI, isoelectric point), the molecule will be negatively charged and can bind to an anion exchange resin . wikipedia.orgharvardapparatus.com

By carefully controlling the pH of the mobile phase, this compound can be selectively bound to the resin and then eluted by changing the pH or increasing the ionic strength (salt concentration) of the eluent. bio-rad.comgoogle.com This method is particularly useful for purification from a crude reaction mixture, separating it from neutral impurities or compounds with different charge characteristics.

Spectrophotometric and Fluorometric Assay Development for Laboratory Quantification

For routine laboratory quantification, spectrophotometric and fluorometric assays can offer simple, rapid, and cost-effective alternatives to chromatography. nih.gov These methods are often based on chemical reactions that produce a colored or fluorescent product.

A common spectrophotometric method for quantifying primary aromatic amines, like the one in this compound, is through a diazotization-coupling reaction. rjptonline.orgresearchgate.net The process involves:

Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling agent, such as N-(1-Naphthyl)ethylenediamine or 1-naphthylamine-7-sulphonic acid, to form a highly colored azo dye. rjptonline.orgresearchgate.net

The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined using a calibration curve. The linear range for similar assays on PABA has been reported from 0.25 to 7 µg/mL. rjptonline.org

Fluorometric methods can offer even greater sensitivity. For related compounds like PABA, fluorescence can be measured in specific solvents (e.g., dimethyl sulfoxide) after hydrolysis, with excitation and emission wavelengths tailored to the molecule. nih.gov Another approach involves charge-transfer complexation, where the aminobenzoic acid acts as an electron donor reacting with a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form a colored complex suitable for spectrophotometric measurement. sphinxsai.com

Table 3: Summary of Potential Spectroscopic Quantification Methods

MethodPrincipleReagentsTypical λmaxReference
SpectrophotometryDiazotization-CouplingNaNO₂, HCl, 1-Naphthylamine-7-sulphonic acid~525 nm rjptonline.org
SpectrophotometryCharge-Transfer Complex2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)~474 nm sphinxsai.com
FluorometryNative FluorescenceDimethyl sulfoxide (solvent)Ex: ~300 nm, Em: ~340 nm nih.gov

Hyphenated Techniques in Structural Elucidation and Quantification (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for unambiguous structural elucidation and quantification. news-medical.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. alwsci.com It allows for the acquisition of detailed NMR spectra (e.g., ¹H NMR, ¹³C NMR) of the compound after it has been chromatographically separated from impurities. This is exceptionally powerful for confirming the structure of novel compounds like this compound, providing definitive information on the connectivity of atoms and the specific arrangement of the substituents on the aromatic ring and the cyclopropane moiety.

Gas Chromatography-Infrared Spectroscopy (GC-IR): In GC-IR, the effluent from a gas chromatograph is passed through a light pipe in an FTIR spectrometer. news-medical.net This method provides real-time infrared spectra of the separated, derivatized analytes. The resulting IR spectrum would be used to confirm the presence of key functional groups. For example, analysis of a silylated derivative of this compound by GC-IR would show characteristic absorptions for the silyl ester, silyl amine, aromatic ring, and the C-O-C stretch of the cyclopropoxy ether, confirming the success of the derivatization and the integrity of the core structure. stmarys-ca.edustmarys-ca.edu

These advanced techniques are critical in research settings for verifying the identity of synthesized compounds and for identifying unknown metabolites or degradation products in complex matrices.

Validation Parameters for Academic Research Methods (Accuracy, Precision, Linearity, Detection Limits)

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of established and validated analytical methods specifically for the quantitative determination of This compound . While analytical techniques for similar aromatic amino acid compounds are well-documented, specific methodologies tailored to this particular molecule, including detailed validation parameters, are not presently published.

The development and validation of an analytical method are crucial steps in chemical research to ensure that the data generated are reliable, reproducible, and accurate. For a compound like This compound , a typical approach would involve High-Performance Liquid Chromatography (HPLC), likely with UV detection, given the aromatic nature of the molecule. The validation of such a method would be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), and would rigorously assess the parameters of accuracy, precision, linearity, and detection limits.

Accuracy

Accuracy demonstrates how close the measured value is to the true value. For the analysis of This compound , this would be determined by spiking a blank sample matrix with a known concentration of a reference standard of the compound. The analysis would be performed multiple times, and the percentage recovery would be calculated. An acceptable range for accuracy is often between 98% and 102%.

Hypothetical Data Table for Accuracy Assessment The following table is a hypothetical representation of what accuracy data might look like for a validated method and is for illustrative purposes only, as no specific data exists for this compound.

Theoretical Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
50.049.599.0
100.0101.2101.2
150.0149.199.4

Precision

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Hypothetical Data Table for Precision Assessment The following table is a hypothetical representation of what precision data might look like and is for illustrative purposes only.

Concentration (µg/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
50.01.51.8
100.01.21.6
150.01.31.7

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. To establish linearity, a series of dilutions of a standard solution of This compound would be prepared and analyzed. The response (e.g., peak area in HPLC) would be plotted against concentration, and a linear regression analysis would be performed. The correlation coefficient (r²) is expected to be ≥ 0.999 for the method to be considered linear.

Hypothetical Data Table for Linearity Assessment The following table is a hypothetical representation of what linearity data might look like and is for illustrative purposes only.

Concentration (µg/mL)Instrument Response (Peak Area)
10.0150234
25.0375585
50.0751123
100.01502245
200.03004567
Correlation Coefficient (r²): 0.9998

Detection Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where the S/N is approximately 3 for LOD and 10 for LOQ.

Hypothetical Detection Limit Values The following values are hypothetical and for illustrative purposes only.

Limit of Detection (LOD): 0.1 µg/mL

Limit of Quantitation (LOQ): 0.3 µg/mL

Until specific research is conducted and published, any discussion of analytical methods for This compound remains theoretical. The development of such a method would be a valuable contribution to the scientific community, enabling further research into the properties and applications of this compound.

Metabolic and Biotransformation Studies Non Human or in Vitro Systems

Microbial Transformation Pathways of 4-amino-3-cyclopropoxybenzoic Acid Analogues

While specific studies on the microbial degradation of this compound are not documented, the metabolic fate of structurally related monocyclic aromatic amines and benzoic acid derivatives has been investigated in various microorganisms. These studies provide a framework for predicting its potential biotransformation. Bacteria, particularly from the genera Pseudomonas, Rhodococcus, and Sphingomonas, are well-known for their ability to degrade a wide array of aromatic compounds. nih.govoup.comresearchgate.net

The microbial degradation of aromatic amines typically commences with deamination, where the amino group is removed, often as ammonia (B1221849). nih.gov This can be followed by hydroxylation and subsequent ring cleavage, common mechanisms in the breakdown of aromatic structures. nih.gov For instance, the degradation of aniline (B41778), the simplest aromatic amine, by some bacteria proceeds through the formation of catechol, which then enters either the ortho- or meta-cleavage pathway. nih.gov

In the case of this compound, a plausible initial step would be the enzymatic removal of the amino group. Another potential initial attack could be on the cyclopropoxy group or the carboxylic acid moiety. The degradation of benzoic acid and its derivatives in many microbial species is initiated by hydroxylation to form catechols, which are then substrates for ring-cleavage dioxygenases. mdpi.com The presence of the cyclopropoxy group presents a unique feature; however, ether linkages can be cleaved by certain microbial enzymes.

The following table summarizes the microbial degradation of compounds analogous to this compound.

Analogous Compound Microorganism Observed Degradation Pathway/Metabolites Reference
AnilineDelftia sp. HY99Aerobically degraded via catechol; anaerobically transformed to 4-aminobenzoic acid. nih.gov
MonochloroanilinesPseudomonas acidovoransOxidative deamination to chlorocatechol, followed by the ortho-cleavage pathway. nih.gov
Benzoic AcidAspergillus nigerHydroxylation to p-hydroxybenzoic acid, which is then converted to protocatechuic acid. mdpi.com
o-XyleneRhodococcus sp. DK17Oxidation of a methyl group to form 2-methylbenzoic acid, leading to 3-methylcatechol. nih.gov
PhenanthrenePseudomonas sp.Degradation leads to the formation of phthalic acid. nih.gov

Enzymatic Biotransformations in Isolated Systems

The biotransformation of this compound in isolated enzymatic systems would likely involve several classes of enzymes known to act on aromatic compounds. These include oxidoreductases and hydrolases.

Oxidoreductases , such as cytochrome P450 monooxygenases (CYPs) and dioxygenases, are pivotal in the initial stages of aromatic compound degradation. CYPs can catalyze the hydroxylation of the aromatic ring. For example, CYP199A4 from Rhodopseudomonas palustris has been shown to hydroxylate various benzoic acid derivatives. nih.gov The cyclopropyl (B3062369) group could also be a target for oxidative metabolism.

Hydrolases , including amidases and esterases, could potentially cleave the ether bond of the cyclopropoxy group, although this is generally a stable linkage. researchgate.netyoutube.com More relevant would be the action of N-acetyltransferases (NATs), which are known to acetylate the amino group of aromatic amines. nih.gov This is a common detoxification pathway. nih.gov

Identification of In Vitro Metabolites and Degradation Products

Specific in vitro metabolite identification studies for this compound are not publicly available. However, based on the metabolism of other aromatic amines and carboxylic acids in typical in vitro systems like liver microsomes or hepatocytes, several metabolites can be predicted.

The primary metabolic reactions for aromatic amines in such systems are N-acetylation and N-oxidation. N-acetylation, catalyzed by N-acetyltransferases (NATs), is a major detoxification pathway for many aromatic amines. nih.govoup.com The resulting N-acetylated metabolite is often less toxic. nih.gov

The carboxylic acid group is a prime target for glucuronidation, a major phase II conjugation reaction in mammals catalyzed by UDP-glucuronosyltransferases (UGTs). This process forms an acyl glucuronide, which increases the water solubility of the compound and facilitates its excretion. nih.govresearchgate.net

The table below outlines potential in vitro metabolites of this compound based on known metabolic pathways for analogous compounds.

Potential Metabolite Metabolic Reaction Enzyme Family Reference
4-Acetamido-3-cyclopropoxybenzoic acidN-acetylationN-Acetyltransferases (NATs) nih.govoup.com
This compound acyl glucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs) nih.govresearchgate.net
Hydroxylated derivatives (on the aromatic ring)HydroxylationCytochrome P450s (CYPs) nih.gov

Theoretical Prediction of Metabolic Fate and Pathways

In the absence of experimental data, computational or in silico models serve as valuable tools for predicting the metabolic fate of chemical compounds. researchgate.netnih.gov These models use algorithms based on the structure of the compound and known metabolic reactions to predict potential sites of metabolism (SOMs) and the resulting metabolites. nih.govacs.org

For this compound, these predictive tools would likely identify the amino group and the carboxylic acid group as primary sites for phase II metabolism (N-acetylation and glucuronidation, respectively). The aromatic ring would be predicted as a site for phase I hydroxylation by cytochrome P450 enzymes. researchgate.net The reactivity of the cyclopropoxy group is less predictable without specific models for this moiety, but some models might suggest potential for oxidative cleavage.

These computational approaches are integral to modern drug discovery and toxicology, allowing for the early identification of potentially reactive or toxic metabolites and guiding further experimental studies. nih.gov

Potential Applications in Advanced Chemical Materials and Building Blocks

Role of 4-amino-3-cyclopropoxybenzoic Acid in Polymer Synthesis

The structure of this compound makes it a promising monomer for the synthesis of specialized polymers. The presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group on the same molecule allows it to undergo step-growth polymerization to form polyamides.

In this type of polymerization, the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process can be repeated to create long polymer chains. The general scheme for the polymerization of an aminobenzoic acid is a well-established method for producing aromatic polyamides (aramids). These materials are often characterized by high thermal stability and mechanical strength due to the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding between the amide links.

The incorporation of the cyclopropoxy group (-O-c3H5) into the polymer backbone would be expected to influence the final properties of the material. The small, strained cyclopropyl (B3062369) ring can impact chain packing, solubility, and thermal characteristics compared to more common substituents like methyl or methoxy (B1213986) groups.

Furthermore, this monomer can be used to create copolymers. By introducing other monomers into the polymerization reaction, the properties of the resulting material can be finely tuned. For instance, copolymerizing with different amino acids or other aminobenzoic acids could modify the polymer's flexibility, solubility, and thermal behavior. rsc.org The development of controlled polymerization techniques, such as the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), has greatly expanded the ability to create complex poly(amino acid) materials with predictable molecular weights and structures. sigmaaldrich.com

Table 1: Functional Groups of this compound and Their Roles in Polymerization
Functional GroupPosition on RingRole in PolymerizationPotential Impact on Polymer Properties
Carboxylic Acid (-COOH)1Reacts with amino groups to form amide bonds.Contributes to chain growth; can participate in hydrogen bonding.
Amino (-NH2)4Reacts with carboxylic acid groups to form amide bonds.Contributes to chain growth; enables hydrogen bonding.
Cyclopropoxy (-O-c3H5)3Side group on the polymer backbone.Influences chain packing, solubility, and thermal properties.

Incorporation into Advanced Functional Materials (e.g., Metal-Organic Frameworks, Sensors)

For sensor applications, materials incorporating this molecule could be designed to detect specific analytes. The amino group could act as a recognition site, where binding of a target molecule induces a change in the material's optical or electronic properties. For example, the fluorescence of the material might change upon binding, forming the basis of a chemical sensor.

Use as a Scaffold for Rational Design of Chemical Probes (Non-Clinical Research)

In chemical biology, small molecules known as chemical probes are used to study complex biological processes. nih.gov The rigid aromatic core and multiple functionalization points of this compound make it an attractive scaffold for designing such probes.

A scaffold is a core molecular structure upon which other chemical groups can be systematically added or modified. Starting with the this compound core, chemists can:

Modify the carboxylic acid: Convert it to an ester or amide to interact with specific biological targets or to attach reporter groups like fluorophores.

Modify the amino group: Acylate or alkylate it to alter binding affinity or to attach other functional moieties.

Use the aromatic ring: The ring itself can participate in non-covalent interactions, such as π-stacking, with biological macromolecules.

This systematic modification allows for the rational design of probes with high affinity and selectivity for a specific protein or enzyme, enabling researchers to investigate its function in a non-clinical setting.

Supramolecular Assemblies and Nanostructure Formation

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The functional groups on this compound are ideally suited for directing self-assembly into larger, ordered structures.

The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the amino group is a strong hydrogen bond donor. This allows for the formation of predictable hydrogen-bonding patterns, such as the acid-amine or acid-acid synthons, which can guide the assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov The sequence and type of amino acids in peptide-based molecules have been shown to dictate the architecture of the resulting self-assembled nanostructures, and similar principles apply to aminobenzoic acid derivatives. nih.gov

The interplay between hydrogen bonding from the acid/amine groups and π-stacking interactions from the benzene (B151609) rings can lead to the formation of well-defined nanostructures like nanofibers or nanoribbons in solution or in the solid state. The cyclopropoxy group would influence how the molecules pack together, potentially leading to novel supramolecular architectures not accessible with other substituents.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly
Interaction TypeParticipating GroupsPotential Resulting Structure
Hydrogen Bonding (D-A)-COOH (donor/acceptor), -NH2 (donor)Dimers, chains, sheets
π-π StackingBenzene RingStacked columns, stabilization of sheets
Van der WaalsCyclopropoxy group, aromatic ringOverall crystal packing and density

Conclusion and Future Research Directions

Summary of Current Research Status for 4-amino-3-cyclopropoxybenzoic Acid and Related Structures

Currently, dedicated research on This compound is exceptionally limited, with no comprehensive studies detailing its synthesis, properties, or biological activities found in publicly available scientific literature. The primary information available comes from chemical supplier listings, which suggests its existence as a chemical entity, but lacks in-depth scientific investigation.

In contrast, research on structurally related aminobenzoic acids and compounds featuring cyclopropyl (B3062369) moieties is more extensive. For instance, 4-amino-3-cyclopropylbenzoic acid has been noted for its potential as an anti-inflammatory and antimicrobial agent and serves as a building block in organic synthesis. This suggests that the introduction of a cyclopropyl group to the aminobenzoic acid scaffold can confer interesting biological properties.

Derivatives such as 4-amino-3-hydroxybenzoic acid are recognized as intermediates in the preparation of various pharmaceutical compounds, including sphingosine (B13886) kinase inhibitors. chemicalbook.com Furthermore, compounds like 4-amino-3-methylbenzoic acid are utilized as intermediates in the synthesis of dyes and other organic molecules. ontosight.ai The study of these related structures provides a foundational understanding of how different substituents on the aminobenzoic acid core can influence chemical and biological behavior. However, direct extrapolation of these findings to the cyclopropoxy derivative is speculative without dedicated research.

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap is the near-complete absence of published research on This compound . This presents a clear opportunity for foundational research into this specific molecule.

Key unanswered questions and potential research avenues include:

Synthesis: There are no established and optimized synthetic routes for this compound in the scientific literature. Developing a robust and efficient synthesis would be the first critical step for any further investigation.

Physicochemical Properties: A thorough characterization of its fundamental properties, such as solubility, pKa, and crystal structure, is currently lacking. This data is essential for any potential application.

Biological Activity Screening: Given that related aminobenzoic acids exhibit a range of biological activities, a broad screening of this compound for potential pharmacological effects is a logical next step. Areas of interest could include antimicrobial, anti-inflammatory, and anticancer activities. The impact of the cyclopropoxy group on metabolic stability and cell permeability would be a key area of investigation.

Mechanism of Action: Should any significant biological activity be identified, elucidating the underlying mechanism of action at the molecular level would be a crucial area of research.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique structural features of This compound suggest potential applications beyond traditional medicinal chemistry, opening doors for interdisciplinary research.

Chemical Biology:

Chemical Probes: If the compound is found to interact with a specific biological target, it could be developed into a chemical probe to study cellular pathways. The cyclopropoxy group could offer unique steric and electronic properties for target engagement compared to more common substituents.

Bioconjugation: The amino and carboxylic acid functional groups provide handles for conjugation to other molecules, such as fluorescent dyes, affinity tags, or macromolecules. This could enable the development of targeted delivery systems or imaging agents. For instance, the principles of incorporating unnatural amino acids, like 4-cyanotryptophan, into proteins to act as fluorescent probes could be adapted. rsc.org

Materials Science:

Polymer Chemistry: Aminobenzoic acids are precursors for the synthesis of aramids, a class of high-performance polymers. The introduction of a cyclopropoxy group could potentially modify the physical properties of such polymers, leading to materials with novel thermal or mechanical characteristics. The precedent for using aminobenzoic acid derivatives in creating engineering plastics like polybenzoxazole (PBO) highlights this potential. chemicalbook.comgoogle.com

Organic Electronics: The electronic properties of the benzene (B151609) ring could be tuned by the cyclopropoxy substituent, making it a candidate for investigation as a building block in organic semiconductors or other electronic materials.

Q & A

Q. What are the recommended synthetic routes for 4-amino-3-cyclopropoxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclopropane ring formation and subsequent functionalization. A common approach is:

Cyclopropoxy Group Introduction : React 3-hydroxybenzoic acid derivatives with cyclopropane precursors (e.g., bromocyclopropane) under basic conditions (e.g., K₂CO₃ in DMF) .

Amination : Introduce the amino group via catalytic hydrogenation of a nitro intermediate or nucleophilic substitution with ammonia derivatives.

Purification : Optimize yield (≥70%) via recrystallization or preparative HPLC. Monitor reaction progress using TLC or LC-MS .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or THFHigher solubility of intermediates
Temperature80–100°CBalances reaction rate vs. side reactions
CatalystPd/C (for hydrogenation)Ensures complete nitro reduction

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include:
    • Cyclopropane protons: δ 0.8–1.2 ppm (multiplet).
    • Aromatic protons: δ 6.5–7.5 ppm (split due to substituents) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is acceptable for most studies .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peak ([M+H]<sup>+</sup> at m/z 222.1) .

Q. What are the established protocols for evaluating the solubility and stability of this compound in different solvent systems?

Methodological Answer:

  • Solubility Screening : Prepare saturated solutions in PBS, DMSO, ethanol, and water. Centrifuge (10,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis spectroscopy (λ = 280 nm) .
  • Stability Assessment :
    • Store aliquots at 4°C, -20°C, and room temperature.
    • Analyze degradation products weekly via HPLC. Acidic conditions (pH < 3) may hydrolyze the cyclopropoxy group .

Q. Table 2: Solubility and Stability Profile

SolventSolubility (mg/mL)Stability (4°C, 30 days)
DMSO50.2>90% intact
PBS (pH 7.4)2.175% intact

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound against specific enzyme targets, such as cytochrome P450 isoforms?

Methodological Answer:

Target Selection : Prioritize isoforms (e.g., CYP2B6, CYP3A4) based on structural analogs showing inhibition .

In Vitro Assays :

  • Fluorometric Assays : Use 7-ethoxy-4-trifluoromethylcoumarin (EFC) as a substrate. Measure O-dealkylation activity in recombinant CYP microsomes .
  • IC₅₀ Determination : Test compound concentrations from 0.1–100 µM. Fit data to a sigmoidal dose-response curve.

Validation : Confirm binding via surface plasmon resonance (SPR) or molecular docking .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay platforms?

Methodological Answer:

  • Orthogonal Assays : Replicate findings using both fluorometric (EFC-based) and luminescent (luciferin-based) CYP450 assays .
  • Structural Analysis : Perform X-ray crystallography or NMR to confirm ligand-enzyme interactions. Variability may arise from differing binding conformations .
  • Data Normalization : Account for batch-to-batch enzyme activity variations by normalizing to positive controls (e.g., ketoconazole for CYP3A4) .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms between this compound and potential protein targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model ligand binding to CYP450 active sites. Focus on hydrogen bonding with heme iron and hydrophobic interactions .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

SAR Studies : Modify substituents (e.g., cyclopropoxy vs. methoxy) and predict activity changes via QSAR models .

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